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molecular formula C11H12N2O B1330546 (1-Benzyl-1H-imidazol-2-yl)methanol CAS No. 5376-10-3

(1-Benzyl-1H-imidazol-2-yl)methanol

Cat. No. B1330546
M. Wt: 188.23 g/mol
InChI Key: SGIKRGDBBXWNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05296493

Procedure details

A mixture of 1-benzyl-imidazole (5 g, 32 mmol), formaldehyde 37% (10 ml, 134 mmol) and sodium hydroxide (100 mg) is refluxed for 7 days and is extracted with ethylacetate. Concentration in vacuo yields 1-benzyl-2-hydroxymethyl-imidazole.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH:12]=[CH:11][N:10]=[CH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:13]=[O:14].[OH-].[Na+]>>[CH2:1]([N:8]1[CH:12]=[CH:11][N:10]=[C:9]1[CH2:13][OH:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C=NC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
C=O
Name
Quantity
100 mg
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 7 days
Duration
7 d
EXTRACTION
Type
EXTRACTION
Details
is extracted with ethylacetate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=NC=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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